molecular formula C8H5FS B1319161 6-Fluorobenzo[b]thiophene CAS No. 205055-10-3

6-Fluorobenzo[b]thiophene

Cat. No. B1319161
M. Wt: 152.19 g/mol
InChI Key: IAWIFBMBSZRKGZ-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene is a chemical compound with the molecular formula C8H5FS . It is a white to pale-yellow to brown liquid or solid .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[b]thiophene is represented by the InChI code 1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

6-Fluorobenzo[b]thiophene has a molecular weight of 153.2 . It is a white to pale-yellow to brown liquid or solid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Substituted Benzo[c]thiophenes : Compounds like 6-fluorobenzo[b]thiophene have been synthesized for potential use in transparent conducting polymers. These compounds show promising electrochromic properties and the ability to be p-doped or n-doped, indicating applications in electronic devices (King & Higgins, 1995).

  • Electrosynthesis of Fluorinated Derivatives : The anodic fluorination of benzo[b]thiophene derivatives, including 6-fluorobenzo[b]thiophene, has been studied, yielding monofluorinated products. This process showcases the potential for creating specific fluorinated derivatives for various applications (Yin, Inagi, & Fuchigami, 2011).

Applications in Organic Electronics

  • Organic Field-Effect Transistors : Studies have synthesized derivatives like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) based on benzo[b]thiophene scaffolds. These compounds show high field-effect mobility, indicating their use in high-performance organic electronics (Park et al., 2015).

  • Organic Semiconductor Materials : Other derivatives like 2,6-diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, derived from benzo[b]thiophene, are effective as organic semiconductors in field-effect transistors. The studies indicate good p-type semiconductor behavior, which is crucial in organic electronics (Takimiya et al., 2004).

Potential Biomedical Applications

  • Apoptosis-Inducing Agents in Cancer Treatment : Some benzo[b]thiophene derivatives, including those with fluorine substitution, have been studied for their antiproliferative and apoptosis-inducing properties, particularly in cancer treatment (Romagnoli et al., 2021).

  • Antiviral Activities : Novel a-aminophosphonates containing 6-fluorobenzo[b]thiophene moieties have shown promising antiviral activities against tobacco mosaic virus and potato virus Y, indicating potential in antiviral drug development (Xie et al., 2017).

Safety And Hazards

The safety information for 6-Fluorobenzo[b]thiophene includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

6-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWIFBMBSZRKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597945
Record name 6-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[b]thiophene

CAS RN

205055-10-3
Record name 6-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
NJ Hrib, JG Jurcak, DE Bregna… - Journal of medicinal …, 1996 - ACS Publications
HP-236 (3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone maleate; P-9236) (54) displayed a pharmacological profile indicative of potential …
Number of citations: 42 pubs.acs.org
B Saraiah, V Gautam, A Acharya… - European Journal of …, 2017 - Wiley Online Library
We have developed a high‐yielding synthesis for substituted 2‐(aryl/alkyl)amino‐3‐cyanobenzo[b]thiophenes and their hetero‐fused analogues by using a palladium‐catalyzed …
SC Tso, WJ Gui, CY Wu, JL Chuang, X Qi… - Journal of Biological …, 2014 - ASBMB
The mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) is negatively regulated by reversible phosphorylation. BCKDC kinase (BDK) inhibitors that augment …
Number of citations: 79 www.jbc.org
T Barbier, A Barbry, J Magand, C Badiou, F Davy… - Biomolecules, 2022 - mdpi.com
The benzo[b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus. The …
Number of citations: 6 www.mdpi.com
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
J Kalinowska-Tłuścik, A Piaskowska… - … Section C: Structural …, 2018 - scripts.iucr.org
Nowadays, a search for antagonists co-acting on serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R, respectively) is of great interest due to the increasing number of patients …
Number of citations: 1 scripts.iucr.org
F Burkamp, SR Fletcher - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
We report an efficient entry into substituted 3‐(ω‐aminoalkyl)‐benzo[b]thiophenes that allows rapid generation of structural diversity. Alkylation of α,ω‐dihaloketones with thiophenols …
Number of citations: 10 onlinelibrary.wiley.com
A Abdul‐Wahid, M Cydzik, A Prodeus… - … journal of cancer, 2016 - Wiley Online Library
The engraftment of circulating cancer cells at distal sites represents a key step in the metastatic cascade, yet remains an unexplored target for therapeutic intervention. In this study, we …
Number of citations: 51 onlinelibrary.wiley.com
K Takeuchi, TJ Kohn, NA Honigschmidt… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 1-aryloxy-3-piperidinylpropan-2-ols possessing potent dual 5-HT 1A receptor antagonism and serotonin reuptake inhibition was discovered. 1-(1H-Indol-4-yloxy)-3-(4-benzo[…
Number of citations: 16 www.sciencedirect.com
A Bucki, M Marcinkowska, J Śniecikowska… - European journal of …, 2020 - Elsevier
Patients suffering from dementia experience cognitive deficits and 90% of them show non-cognitive behavioral and psychological symptoms of dementia (BPSD). The spectrum of BPSD …
Number of citations: 8 www.sciencedirect.com

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